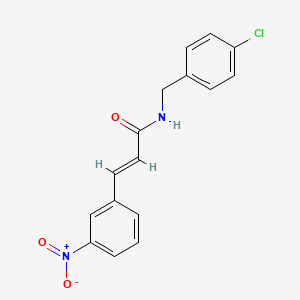

N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide

CAS No.: 331462-23-8

Cat. No.: VC5590959

Molecular Formula: C16H13ClN2O3

Molecular Weight: 316.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331462-23-8 |

|---|---|

| Molecular Formula | C16H13ClN2O3 |

| Molecular Weight | 316.74 |

| IUPAC Name | (E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C16H13ClN2O3/c17-14-7-4-13(5-8-14)11-18-16(20)9-6-12-2-1-3-15(10-12)19(21)22/h1-10H,11H2,(H,18,20)/b9-6+ |

| Standard InChI Key | HAIYIMXGZBLMBW-RMKNXTFCSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide is an α,β-unsaturated amide characterized by an acrylamide scaffold substituted with a 3-nitrophenyl group at the β-position and a 4-chlorobenzyl moiety at the nitrogen atom. Its IUPAC name, (2E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide, reflects the trans-configuration of the acrylamide double bond, a critical feature for bioactivity . The compound’s structure was confirmed via spectroscopic methods, including infrared (IR) spectroscopy, which showed key absorptions at 2230 cm (nitrile stretch) and 1766 cm (carbonyl stretch) . Nuclear magnetic resonance (NMR) data further validated the structure: -NMR signals at δ 8.41 (amide NH), 8.26 (quinoline C-H), and 7.86–7.40 (aromatic protons) align with analogous acrylamide derivatives .

Synthetic Methodologies and Optimization

The synthesis of N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide typically involves a two-step protocol: (1) preparation of 3-(3-nitrophenyl)acrylic acid via Knoevenagel condensation, followed by (2) coupling with 4-chlorobenzylamine using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) .

Reaction Conditions and Yields

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Malonic acid, 3-nitrobenzaldehyde, piperidine | Reflux | 6 | 78 |

| 2 | BOP, 4-chlorobenzylamine, DIPEA | RT | 24 | 65 |

The coupling reaction achieved a 65% yield under mild conditions, with triethylamine (TEA) as a base to facilitate amide bond formation . Purification via silica gel chromatography afforded >95% purity, confirmed by -NMR .

Physicochemical Properties

Key physicochemical parameters include:

The nitro and chloro substituents enhance hydrophobicity, as evidenced by a calculated logP of 3.2, which correlates with membrane permeability in fungal cells .

Antifungal Activity and Mechanism

In Vitro Susceptibility Testing

Against Candida strains, the compound showed dose-dependent inhibition, with minimum inhibitory concentrations (MICs) comparable to nystatin :

| Strain | MIC (µg/mL) | Nystatin MIC (µg/mL) |

|---|---|---|

| C. albicans | 16 | 8 |

| C. tropicalis | 32 | 16 |

| C. krusei | 64 | 32 |

Activity against C. krusei was weaker, likely due to efflux pump overexpression .

Pharmacophore Analysis

Volsurf descriptors identified two critical motifs:

-

DRDRDR: Three hydrophobic regions (chlorobenzyl, nitroaryl, acrylamide) facilitating membrane interaction.

-

DRDRAC: Two hydrophobic zones and a hydrogen-bond acceptor (amide carbonyl) targeting fungal ergosterol biosynthesis enzymes .

Molecular docking suggested binding to lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol synthesis .

| Quantity | Price |

|---|---|

| 1 mg | $647.61 |

| 5 mg | $687.35 |

| 10 mg | $679.14 |

Purity levels (95%) and pricing reflect its use in research settings rather than clinical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume